5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a furan ring, a pyridine ring, and a thiophene sulfonamide group
Mechanism of Action
Mode of Action
Based on its structural similarity to other organoboron compounds, it may participate in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling pathway, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The process involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond, and transmetalation, where organic groups are transferred from boron to palladium .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies on this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridine-Furan Moiety: This step involves coupling reactions such as Suzuki-Miyaura coupling, where a furan-2-yl boronic acid is coupled with a pyridine derivative in the presence of a palladium catalyst.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) or other reducible functionalities can be achieved using agents like sodium borohydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide may exhibit biological activity, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.
Industry
Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-furancarboxaldehyde: Shares the furan and bromine moieties but lacks the pyridine and sulfonamide groups.
N-(2-furylmethyl)-2-thiophenesulfonamide: Similar sulfonamide and furan structures but without the bromine and pyridine rings.
Uniqueness
5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of a brominated thiophene sulfonamide with a pyridine-furan moiety. This combination imparts distinct electronic and steric properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S2/c15-12-5-6-13(21-12)22(18,19)17-9-10-3-1-7-16-14(10)11-4-2-8-20-11/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXFNTNDOYFILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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